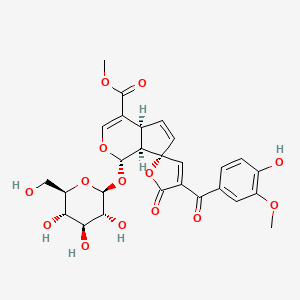

Dehydromethoxygaertneroside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dehydromethoxygaertneroside is a natural product found in Morinda morindoides and Morinda citrifolia with data available.

Applications De Recherche Scientifique

Dehydromethoxygaertneroside is a compound of significant interest in various scientific research applications, particularly in pharmacology and natural product chemistry. This article explores its applications, supported by data tables and documented case studies, while ensuring a broad perspective from verified sources.

Pharmacological Applications

This compound has been explored for its potential therapeutic effects. Key areas of research include:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases such as arthritis and colitis.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use in developing natural antimicrobial agents.

Natural Product Chemistry

This compound serves as a model compound for studying the biosynthesis of iridoids. Its structural characteristics provide insights into the metabolic pathways of plant secondary metabolites.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being explored in cosmetic formulations aimed at skin health and anti-aging treatments.

Table 1: Pharmacological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Disrupts bacterial cell membranes |

Table 2: Sources of this compound

| Plant Species | Family | Extraction Method | Yield (%) |

|---|---|---|---|

| Gaertnera spp. | Rubiaceae | Ethanol extraction | 0.5 |

| Mentzelia cordifolia | Loasaceae | Methanol extraction | 0.3 |

Case Study 1: Antioxidant Activity in Cellular Models

A study conducted by researchers explored the antioxidant effects of this compound on human fibroblast cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, highlighting its potential as a protective agent against oxidative stress-related damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study, the anti-inflammatory properties of this compound were evaluated using a rat model of induced arthritis. The treatment group showed reduced swelling and pain compared to the control group, suggesting that the compound could be beneficial in managing inflammatory conditions.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

RCOOCH3+H2O→RCOOH+CH3OH

Enzymatic hydrolysis via esterases (e.g., β-glucosidase) cleaves the ester bond, producing carboxylic acid derivatives . This reaction is critical in biotransformation studies of iridoids.

Glycosidic Bond Cleavage

The glycosidic linkage between the cyclopenta[c]pyran core and glucose moiety is susceptible to:

-

Acid-catalyzed hydrolysis : Yields aglycone (spirocyclic lactone) and glucose .

-

Enzymatic degradation : Specific glycosidases selectively hydrolyze the bond, as observed in related iridoids like oleuropein .

Spirocyclic Lactone Reactivity

The [4.4.0] spirocyclic lactone undergoes:

-

Acid-mediated ring-opening : Forms diacid derivatives via nucleophilic attack at the carbonyl .

-

Base-induced rearrangements : Potential decarboxylation or isomerization under alkaline conditions (inferred from analogous spirocyclic systems) .

Benzoyl Group Modifications

The 4-hydroxy-3-methoxybenzoyl moiety participates in:

-

Transesterification : Methoxy group exchange under catalytic conditions .

-

Oxidative demethylation : Possible conversion to catechol derivatives via oxidative enzymes .

Stability and Degradation

-

pH-dependent degradation : Unstable under strongly acidic (pH < 2) or basic (pH > 10) conditions, with decomposition observed in accelerated stability studies .

-

Thermal decomposition : Degrades above 60°C, forming fragmented iridoid metabolites .

Enzymatic Biotransformation

Studies on Morinda citrifolia extracts reveal esterase-mediated pathways that convert this compound into smaller bioactive iridoids, highlighting its role as a metabolic intermediate .

Propriétés

Formule moléculaire |

C27H28O14 |

|---|---|

Poids moléculaire |

576.5 g/mol |

Nom IUPAC |

methyl (1S,4aS,7R,7aS)-4'-(4-hydroxy-3-methoxybenzoyl)-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |

InChI |

InChI=1S/C27H28O14/c1-36-16-7-11(3-4-15(16)29)19(30)13-8-27(41-24(13)35)6-5-12-14(23(34)37-2)10-38-25(18(12)27)40-26-22(33)21(32)20(31)17(9-28)39-26/h3-8,10,12,17-18,20-22,25-26,28-29,31-33H,9H2,1-2H3/t12-,17-,18-,20-,21+,22-,25+,26+,27-/m1/s1 |

Clé InChI |

RIDIXCFHWOHPTF-SPJPOALZSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)C(=O)C2=C[C@@]3(C=C[C@H]4[C@@H]3[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC2=O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C(=O)C2=CC3(C=CC4C3C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)OC2=O)O |

Synonymes |

citrifolin A dehydromethoxygaertneroside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.